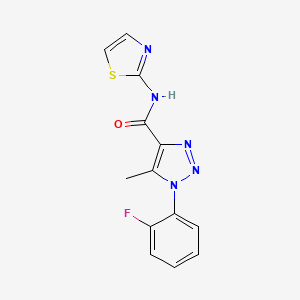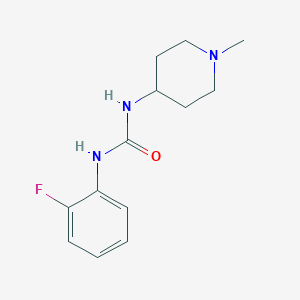
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. FLT3 inhibitors are a class of drugs that target the FLT3 receptor, which is commonly overexpressed in various types of cancer cells.
Mecanismo De Acción
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors target the this compound receptor, which is a tyrosine kinase receptor that is commonly overexpressed in cancer cells. This compound mutations are present in approximately 30% of AML patients and are associated with poor prognosis. This compound inhibitors bind to the this compound receptor and inhibit its activity, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth. This compound inhibitors also affect the immune system by inhibiting the production of cytokines and chemokines that promote cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors have several advantages for lab experiments, including their high potency and specificity for this compound receptors, which allows for selective targeting of cancer cells. However, this compound inhibitors also have limitations, such as their potential toxicity to normal cells and the development of drug resistance in cancer cells.
Direcciones Futuras
For 1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitor research include the development of more potent and selective inhibitors, investigation of combination therapy with other cancer drugs, and identification of biomarkers that can predict response to this compound inhibitors.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors involves several steps, including the preparation of the thiazole and triazole intermediates, followed by coupling with the fluorophenyl and carboxamide groups. The final product is purified using various chromatographic techniques. The synthesis of this compound inhibitors has been optimized over the years, resulting in increased yields and purity.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors have been extensively studied for their potential in treating acute myeloid leukemia (AML) and other types of cancer. In preclinical studies, this compound inhibitors have shown promising results in inhibiting the growth and proliferation of cancer cells. Clinical trials have also demonstrated the efficacy of this compound inhibitors in treating AML patients with this compound mutations. This compound inhibitors are also being investigated for their potential in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVQOSYWEMEOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
![7-but-3-enoyl-N~4~-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5265930.png)
![4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5265934.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5265946.png)



![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-chloro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5265980.png)
